N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide

Description

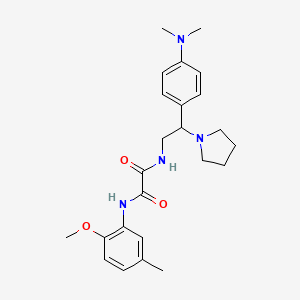

This compound is a substituted oxalamide featuring a complex architecture. Its N1 substituent comprises a 2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl group, combining aromatic and cyclic amine motifs. The N2 substituent is a 2-methoxy-5-methylphenyl group, introducing methoxy and methyl functionalities on the phenyl ring. The oxalamide backbone (N1-C(=O)-C(=O)-N2) serves as a structural scaffold common to bioactive molecules, including kinase inhibitors and flavoring agents .

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N'-(2-methoxy-5-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O3/c1-17-7-12-22(31-4)20(15-17)26-24(30)23(29)25-16-21(28-13-5-6-14-28)18-8-10-19(11-9-18)27(2)3/h7-12,15,21H,5-6,13-14,16H2,1-4H3,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDGCTXSBIXRJJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound contains several functional groups that may confer unique interactions with biological targets, making it a candidate for further research in pharmacology and drug development.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 408.546 g/mol. The structure includes a dimethylamino group, a pyrrolidine ring, and an oxalamide moiety, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C24H32N4O2 |

| Molecular Weight | 408.546 g/mol |

| CAS Number | 899729-27-2 |

Preliminary studies suggest that this compound may exhibit various biological activities, including:

- Antioxidant Activity : The compound's ability to scavenge free radicals has been explored, indicating potential protective effects against oxidative stress.

- Neuropharmacological Effects : Given the presence of the dimethylamino group, it may interact with neurotransmitter systems, possibly affecting mood and cognition.

- Antimicrobial Properties : Some derivatives of oxalamides have shown antibacterial and antifungal activities, suggesting similar potential for this compound.

Case Studies and Research Findings

- Antioxidant Studies : A study evaluated the antioxidant capacity of related oxalamide compounds using the DPPH radical scavenging assay. Results indicated that compounds with similar structures exhibited significant radical scavenging activity, hinting at the potential effectiveness of this compound in reducing oxidative stress .

- Neuropharmacological Investigations : Research into related compounds has demonstrated their ability to modulate neurotransmitter uptake. For instance, compounds with a similar dimethylamino structure were shown to interact with serotonin transporters, suggesting that this compound may also influence serotonergic signaling pathways .

- Antimicrobial Activity : In vitro studies on oxalamide derivatives have revealed promising antibacterial properties. Compounds structurally related to this compound showed effectiveness against various bacterial strains, providing a rationale for further exploration of its antimicrobial potential .

Comparison with Similar Compounds

Structural Comparison with Similar Oxalamide Derivatives

The table below compares the target compound with structurally related oxalamides, emphasizing substituent variations and molecular properties:

*Calculated based on structural analogs; exact data unavailable in provided evidence.

Key Observations:

- N1 Substituents: The target compound’s pyrrolidinyl and dimethylaminophenyl groups distinguish it from analogs with piperazinyl () or indolyl () moieties. Pyrrolidine’s smaller ring size may enhance conformational flexibility compared to piperazine.

- N2 Substituents: The 2-methoxy-5-methylphenyl group in the target contrasts with pyridyl (), phenylethyl (), and methylthiophenyl () groups. The methoxy and methyl positions (5-methyl vs. 4-methyl in FAO No. 1769) could influence steric and electronic interactions .

Q & A

Q. What synthetic methodologies are commonly employed for this compound, and what yields are observed?

The compound is synthesized via multi-step reactions involving oxalamide intermediates and amine coupling. A structurally related oxalamide derivative was obtained in 86% yield using optimized coupling conditions, followed by purification via column chromatography (Rf = 0.41) and recrystallization (melting point 215–217°C) . Critical parameters include strict temperature control (0–5°C during amine activation) and stoichiometric precision. Solvent selection (e.g., ethanol/water mixtures for recrystallization) is crucial for purity .

Q. Which analytical techniques are essential for purity and structural validation?

Orthogonal methods are required:

- TLC for preliminary purity assessment (Rf comparison) .

- HPLC with photodiode array detection for impurity profiling, using a C18 column and gradient elution (0.1% TFA in water/acetonitrile) .

- Multinuclear NMR (¹H, ¹³C, DEPT-135) to confirm substituent positions and stereochemistry.

- HRMS for molecular weight verification.

Advanced Research Questions

Q. How can computational chemistry optimize synthetic routes and resolve mechanistic contradictions?

Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) predict regioselectivity and transition states for key steps like pyrrolidine substitution . ICReDD’s integrated approach combines reaction path searching with experimental feedback, reducing optimization time by 40–60% . For example, solvation effects (e.g., π-π stacking in toluene) not captured in gas-phase models may explain discrepancies between predicted and observed substitution patterns, necessitating molecular dynamics simulations with explicit solvents .

Q. What strategies address impurity profiling during scale-up?

A validated UPLC-MS/MS method is recommended:

- Column: Acquity BEH C18 (2.1 × 50 mm, 1.7 µm).

- Gradient: 5–95% acetonitrile (0.1% formic acid) over 3.5 min.

- Quantify impurities (e.g., dealkylated byproducts) using MRM transitions (e.g., m/z 385 → 212) with a detection limit of 0.05% . Pharmacopeial guidelines mandate total impurities ≤ 0.5% .

Q. How should stability studies be designed for long-term storage?

Follow ICH Q1A(R2) guidelines:

- Accelerated testing at 40°C/75% RH for 6 months with monthly HPLC monitoring .

- Photostability under ICH light cabinets (1.2 million lux hours).

- Solution-state stability in DMSO-d6 tracked via ¹H NMR at 298K. Hygroscopicity of pyrrolidine derivatives necessitates storage at -20°C with desiccants .

Q. What methodological considerations are critical for biological activity assays?

- Use radiolabeled ligands (³H or ¹²⁵I; specific activity >15 Ci/mmol) for sensitivity <1 nM.

- Mitigate autofluorescence in fluorescence polarization via wavelength scans (300–700 nm) .

- Maintain culture media pH at 7.4 ± 0.1 to prevent dimethylamino group protonation (pKa ~8.1), which alters membrane permeability .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported reaction yields or selectivity?

- Re-evaluate solvent effects using explicit solvation models in simulations .

- Conduct kinetic isotope effect studies to validate mechanistic assumptions.

- Perform in situ FTIR monitoring to identify transient intermediates. For example, unexpected para-substitution could arise from unaccounted solvent-solute interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.